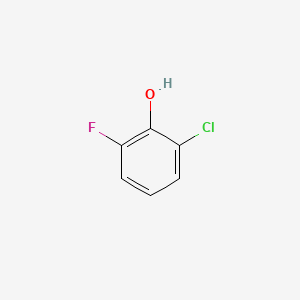

Benzaldehyde, 3-nitro-, oxime

Overview

Description

Synthesis Analysis

Benzaldehyde oxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .Molecular Structure Analysis

The molecular structure of Benzaldehyde oxime is represented by the formula C7H7NO . The 3D structure may be viewed using specific software .Chemical Reactions Analysis

Benzaldehyde oxime undergoes various reactions. For instance, it can undergo Beckmann rearrangement to form benzamide . It can also react with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride .Scientific Research Applications

Pharmaceutical Research

3-Nitrobenzaldoxime is used in pharmaceutical testing . It’s often used as a reference standard for accurate results. The compound’s properties make it suitable for use in the development and testing of new drugs.

Chemical Synthesis

3-Nitrobenzaldoxime plays a role in chemical synthesis . It’s used in the synthesis of other complex organic compounds. The compound’s unique structure and reactivity make it a valuable tool in the field of synthetic chemistry.

Environmental Science

In environmental science, 3-Nitrobenzaldoxime is used in research related to soil nitrification . It’s used in studies examining the cleavage of oximes to regenerate corresponding aldehydes or ketones. This is important because oximes serve as efficient carbonyl protective groups and are used extensively for the purification and characterization of such compounds.

Material Science

3-Nitrobenzaldoxime may have potential applications in material science . Its unique chemical properties could make it useful in the development of new materials.

Biochemistry

In biochemistry, 3-Nitrobenzaldoxime is used in research related to biological systems . Its unique chemical structure and reactivity make it a valuable tool in biochemical research.

Analytical Chemistry

3-Nitrobenzaldoxime is used in analytical chemistry . It can be used as a reagent in various analytical techniques due to its unique chemical properties.

Agriculture

In agriculture, 3-Nitrobenzaldoxime could potentially be used in research related to nitrogen fixation . Nitrogen-fixing bacteria play a crucial role in agriculture by converting atmospheric nitrogen into a form that plants can use.

Food Science

While there’s no direct evidence of 3-Nitrobenzaldoxime being used in food science, its role in other areas of science suggests potential applications in this field as well . For example, it could be used in research related to food safety and quality.

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for Benzaldehyde, 3-nitro-, oxime are not available, oxime esters, which are related compounds, have gained great attention in the last decade due to their widespread applications . They are renowned for their roles as internal oxidizing agents and directing groups in the synthesis of various heterocycle scaffolds .

properties

IUPAC Name |

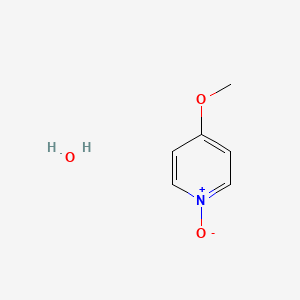

(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMMRLBWXCGBEV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 3-nitro-, oxime | |

CAS RN |

3431-62-7, 20747-39-1 | |

| Record name | 3-Nitrobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-3-Nitrobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 3-Nitrobenzaldoxime influence its reactivity in the Beckmann rearrangement compared to other substituted benzaldoximes?

A: Research indicates that 3-nitrobenzaldoxime exhibits a unique behavior in the Beckmann rearrangement compared to other substituted benzaldoximes. A study comparing the rate constants of the Beckmann rearrangement for syn and anti isomers of various substituted benzaldoximes in perchloric acid found that, unlike other substituents, the anti isomer of 3-nitrobenzaldoxime rearranges slower than its syn counterpart [ [] - https://www.semanticscholar.org/paper/8240aaa49a1db72663dddde57988811d5ac9a874 ]. This suggests that the electron-withdrawing nature of the nitro group at the 3-position may significantly influence the reaction mechanism and transition state stabilization, leading to this observed difference in reactivity.

Q2: Can you elaborate on the use of spectroscopic methods for characterizing 3-Nitrobenzaldoxime and confirming its structure?

A: Spectroscopic techniques like UV-Vis and IR spectroscopy are crucial for characterizing 3-Nitrobenzaldoxime and confirming its structure [ [] - https://www.semanticscholar.org/paper/8240aaa49a1db72663dddde57988811d5ac9a874 ]. UV-Vis spectroscopy helps to identify the presence of the conjugated system involving the aromatic ring and the nitro group. IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands corresponding to the stretching vibrations of the O-H bond in the oxime group, the C=N bond, and the N-O bond in the nitro group can be used to confirm the identity of the compound.

Q3: Are there alternative synthetic routes to obtain 7-nitro-1,2-benzisothiazole, a compound structurally related to 3-Nitrobenzaldoxime?

A: Yes, the synthesis of 7-nitro-1,2-benzisothiazole, a compound sharing structural similarities with 3-Nitrobenzaldoxime, can be achieved through different synthetic routes. One approach involves the reaction of 2-(n- or t-butylthio)-3-nitrobenzaldoxime with polyphosphoric acid, resulting in high yields of the desired product [ [] - https://www.semanticscholar.org/paper/1a05da69883a1bbdf24b30faf2e664e7b723e69f ]. This method highlights the versatility in synthesizing benzisothiazole derivatives through the manipulation of functional groups on the benzene ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)